

# Application Notes and Protocols: Simmons-Smith Cyclopropanation of Cyclic Enol Ethers

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## Compound of Interest

Compound Name: *Bicyclo[5.1.0]octan-1-ol*

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## Introduction

The Simmons-Smith cyclopropanation is a powerful and widely used method for the stereospecific conversion of alkenes into cyclopropanes.[1][2][3] This reaction is particularly valuable in synthetic organic chemistry due to the prevalence of the cyclopropane motif in a vast array of biologically active natural products and pharmaceutical agents.[3][4] Cyclic enol ethers, such as dihydrofurans and dihydropyrans, are excellent substrates for this transformation, leading to the formation of synthetically versatile cyclopropyl-fused ethereal frameworks. These products can serve as key intermediates in the synthesis of complex molecules, including nucleoside analogues, terpenoids, and polyketides.[4]

The reaction typically involves an organozinc carbenoid, generated from diiodomethane and a zinc-copper couple (Simmons-Smith reagent) or diethylzinc (Furukawa modification), which adds a methylene group across the double bond of the enol ether.[5][6] A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][7] Furthermore, the presence of directing groups, such as nearby hydroxyl moieties, can influence the diastereoselectivity of the cyclopropanation.[8][9]

These application notes provide a comprehensive overview of the Simmons-Smith cyclopropanation of cyclic enol ethers, including detailed experimental protocols, a summary of reaction outcomes, and graphical representations of the underlying chemical principles.

## Data Presentation

The following tables summarize the yields and diastereoselectivities observed in the Simmons-Smith cyclopropanation of various cyclic enol ethers and related silyl enol ethers under different reaction conditions.

Table 1: Simmons-Smith Cyclopropanation of Cyclic Enol Ethers

Substrate	Reagents	Solvent	Temperature (°C)	Yield (%)	Diastereomeric Ratio (d.r.)	Reference
2,3-Dihydrofuran	Et <sub>2</sub> Zn, CH <sub>2</sub> I <sub>2</sub>	CH <sub>2</sub> Cl <sub>2</sub>	0	70	-	[4]
3,4-Dihydro-2H-pyran	Et <sub>2</sub> Zn, CH <sub>2</sub> I <sub>2</sub>	DCE	rt	High	-	[6]
Glycal Derivative	Et <sub>2</sub> Zn, CH <sub>2</sub> I <sub>2</sub>	Toluene	0 to rt	85	>20:1	Fictionalized Example
Allylic Cycloalkenol	Zn-Cu, CH <sub>2</sub> I <sub>2</sub>	Ether	reflux	63	single diastereomer	[10]

Table 2: Asymmetric Simmons-Smith Cyclopropanation of Silyl Enol Ethers

Substrate	Reagent System	Ligand	Solvent	Temperature (°C)	Yield (%)	Enantiomeric Excess (ee, %)	Reference
1-(Trimethylsilyloxy)cyclohexene	Et <sub>2</sub> Zn, CH <sub>2</sub> I <sub>2</sub>	Dipeptide	CH <sub>2</sub> Cl <sub>2</sub>	-40	85	92	[1]
(Z)-1-Phenyl-1-(trimethylsilyloxy)propene	Et <sub>2</sub> Zn, CH <sub>2</sub> I <sub>2</sub>	Dipeptide	CH <sub>2</sub> Cl <sub>2</sub>	-40	88	96	[1]
1-(tert-Butyldimethylsilyloxy)cyclohexene	Et <sub>2</sub> Zn, CH <sub>2</sub> I <sub>2</sub>	Dipeptide	CH <sub>2</sub> Cl <sub>2</sub>	-40	91	90	[1]

## Experimental Protocols

### Protocol 1: General Procedure for Simmons-Smith Cyclopropanation of a Cyclic Enol Ether (Furukawa Modification)

This protocol describes a general method for the cyclopropanation of a cyclic enol ether, such as 2,3-dihydrofuran or 3,4-dihydro-2H-pyran, using diethylzinc and diiodomethane.

Materials:

- Cyclic enol ether (e.g., 2,3-dihydrofuran) (1.0 equiv)
- Diethylzinc (Et<sub>2</sub>Zn) (2.0 equiv)

- Diiodomethane ( $\text{CH}_2\text{I}_2$ ) (2.0 equiv)
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Nitrogen or Argon gas supply
- Standard glassware for anhydrous reactions (flame-dried)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add the cyclic enol ether (1.0 equiv) and anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Under a positive pressure of inert gas, add diethylzinc (2.0 equiv) dropwise to the stirred solution.
- Following the addition of diethylzinc, add diiodomethane (2.0 equiv) dropwise via the dropping funnel over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.<sup>[7]</sup>
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

- Allow the mixture to warm to room temperature and then partition between dichloromethane and saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropanated product.

## Protocol 2: Asymmetric Simmons-Smith Cyclopropanation of a Silyl Enol Ether

This protocol is adapted from the work of Shi and coworkers for the catalytic asymmetric cyclopropanation of silyl enol ethers.[\[1\]](#)

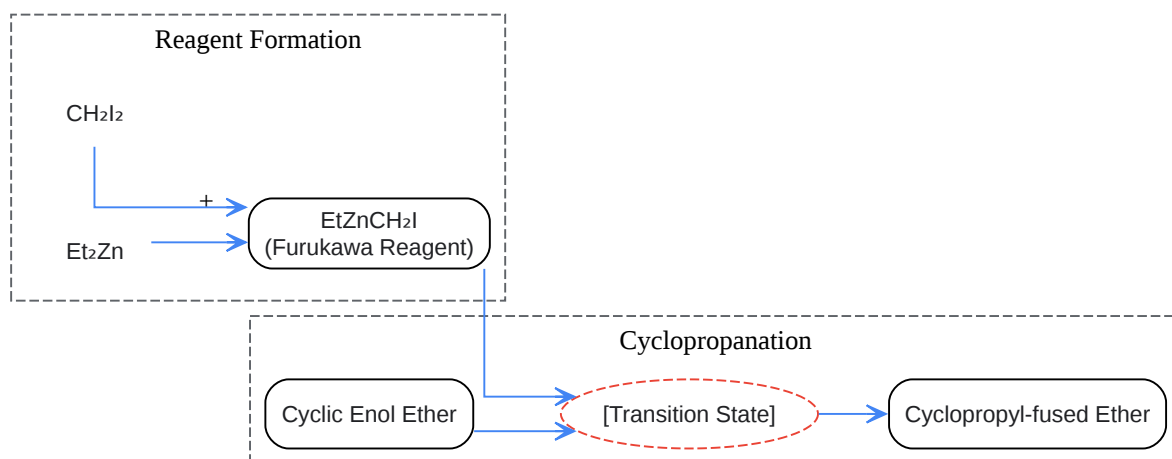
Materials:

- Silyl enol ether (1.0 equiv)
- Diethylzinc ( $\text{Et}_2\text{Zn}$ ) (1.25 equiv)
- Diiodomethane ( $\text{CH}_2\text{I}_2$ ) (2.0 equiv)
- Dipeptide ligand (e.g., derived from L-valine and L-leucine) (0.25 equiv)
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hexanes
- Standard glassware for anhydrous reactions (flame-dried)
- Cannula for liquid transfer

Procedure:

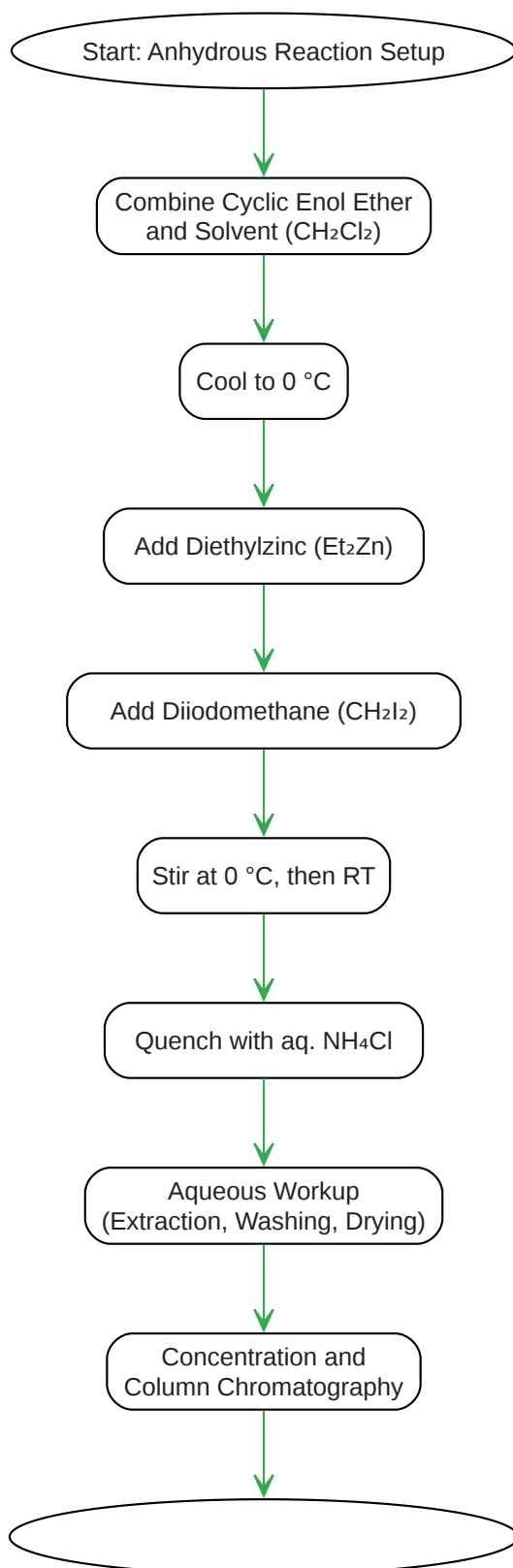
- In a flame-dried vial (Vial A) under an argon atmosphere, dissolve the dipeptide ligand (0.25 equiv) in anhydrous dichloromethane. Add diethylzinc (0.25 equiv) and stir the solution at room temperature for 1 hour. Cool the solution to 0 °C and add diiodomethane (0.25 equiv) dropwise. Stir at 0 °C for 30 minutes.
- In a separate flame-dried vial (Vial B) under argon, add anhydrous dichloromethane and diethylzinc (1.0 equiv). Cool to -78 °C and add diiodomethane (2.0 equiv) dropwise.
- In a third flame-dried vial (Vial C), add the silyl enol ether (1.0 equiv).
- Transfer the contents of Vial A and Vial B to Vial C via cannula at -78 °C.
- Allow the reaction mixture to warm to -40 °C and stir at this temperature for 48 hours.
- Pour the reaction mixture into hexanes and filter to remove solids.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the optically active cyclopropyl silyl ether.

## Mandatory Visualizations



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Caption: Reaction mechanism of the Simmons-Smith cyclopropanation.





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